![molecular formula C23H25F3N8O3 B8075332 XMD-17-51 (Trifluoroacetate)](/img/structure/B8075332.png)
XMD-17-51 (Trifluoroacetate)
Overview
Description
XMD-17-51 (Trifluoroacetate) is a useful research compound. Its molecular formula is C23H25F3N8O3 and its molecular weight is 518.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment : XMD-17-51 has been identified as a potential candidate for lung cancer therapy. It inhibits Doublecortin-like kinase 1 (DCLK1), a cancer stem cell marker highly expressed in various types of human cancer. In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation, suggesting its potential as a drug for lung cancer therapy (Yang et al., 2021).
Organic Synthesis : Trifluoroacetic acid (TFA), a component of XMD-17-51, has been widely used in organic synthesis. It functions as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
Modulation of Glycine Receptors : Trifluoroacetic acid is a metabolite of certain anesthetics and has been found to act as an allosteric modulator at glycine receptors. This finding has implications for the effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps et al., 2012).
Catalytic Activity : The catalytic activity of certain materials can be increased by using trifluoroacetic acid. For instance, its use in the synthesis of UiO-66(Zr) leads to a more open framework with a large number of open sites, making the material highly active for Lewis acid catalyzed reactions (Vermoortele et al., 2013).
Photocatalysis : Trifluoroacetic acid, as a co-catalyst, can enhance photocatalytic H2 evolution activity by accelerating hole transfer. This approach helps in suppressing recombination of photogenerated charges, thus improving photosynthesis systems' efficiency (Bi et al., 2015).
properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQZCVFZRUKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
XMD-17-51 Trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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